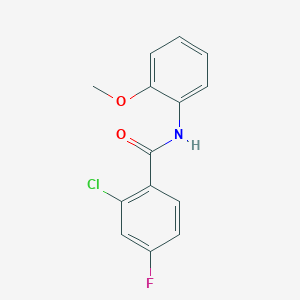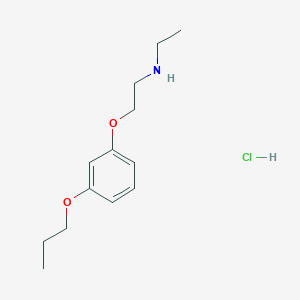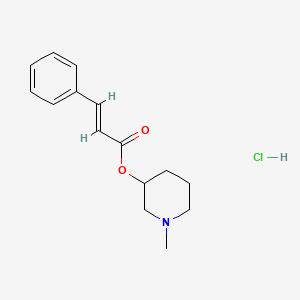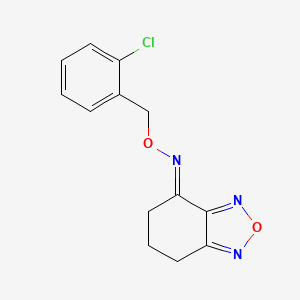
N-(2-cyanophenyl)-2-(2-isopropylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-2-(2-isopropylphenoxy)acetamide, commonly known as ACPA, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. ACPA belongs to the class of compounds known as CB1 receptor agonists, which have been shown to have a range of effects on the body's endocannabinoid system. In
作用机制
ACPA acts as a selective agonist of the CB1 receptor, which is part of the endocannabinoid system. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, inflammation, mood regulation, and appetite. ACPA binds to the CB1 receptor and activates it, leading to downstream effects on the body's endocannabinoid system.
Biochemical and Physiological Effects:
ACPA has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to have analgesic effects in models of acute and chronic pain. ACPA has also been shown to have anti-inflammatory effects in models of inflammation. In addition, ACPA has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
实验室实验的优点和局限性
One advantage of using ACPA in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target the endocannabinoid system and study its effects on various physiological processes. A limitation of using ACPA is its potential to produce off-target effects, as it may bind to other receptors in addition to the CB1 receptor. In addition, the use of ACPA in lab experiments may not fully capture the complexity of the endocannabinoid system in vivo.
未来方向
There are several future directions for research on ACPA. One area of interest is its potential to treat conditions such as epilepsy, anxiety, and depression. ACPA may also have potential as a neuroprotective agent for the treatment of neurodegenerative diseases. In addition, further research is needed to fully understand the effects of ACPA on the endocannabinoid system and its potential for off-target effects. Overall, ACPA is a promising compound for further research and development in the field of medicinal chemistry.
合成方法
The synthesis of ACPA involves the reaction of 2-isopropylphenol with 2-chloroacetyl chloride to form 2-(2-isopropylphenoxy)acetamide. This intermediate is then reacted with 2-cyanophenylboronic acid in the presence of a palladium catalyst to yield ACPA. The synthesis of ACPA has been well-established in the literature and can be carried out on a large scale.
科学研究应用
ACPA has been widely studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. ACPA has also been investigated for its potential to treat conditions such as epilepsy, anxiety, and depression. In addition, ACPA has been used as a tool compound to study the endocannabinoid system and its role in various physiological processes.
属性
IUPAC Name |
N-(2-cyanophenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)15-8-4-6-10-17(15)22-12-18(21)20-16-9-5-3-7-14(16)11-19/h3-10,13H,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOZRGFRXAWUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-1-(4-isopropylbenzyl)-3-{[(2-methoxyethyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5374432.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5374436.png)

![2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}nicotinonitrile](/img/structure/B5374448.png)

![4-bromo-N-(2-(4-nitrophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5374460.png)
![N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5374467.png)

![3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5374481.png)
![methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate](/img/structure/B5374488.png)

![1-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}carbonyl)-4-(hydroxymethyl)-4-azepanol](/img/structure/B5374512.png)
![{methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}acetic acid](/img/structure/B5374515.png)
![4-methoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5374520.png)